Cas no 2426-84-8 (4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde)

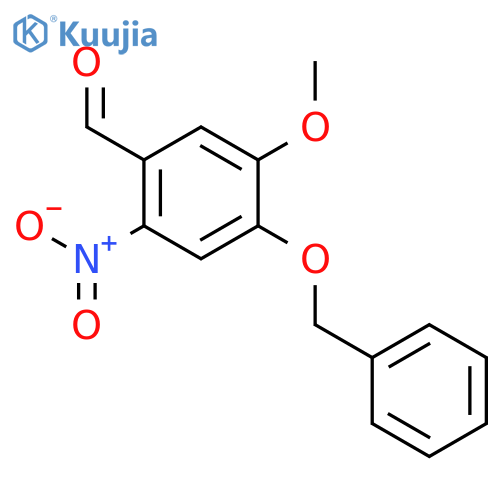

2426-84-8 structure

商品名:4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

- 5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde

- 2-nitro-O-benzylvanilline

- 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde(SALTDATA: FREE)

- 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde

- 4-benzyloxy-5-methoxy-2-nitro-benzaldehyde

- 5-methoxy-2-nitro-4-phenylmethoxy-benzaldehyde

- O-benzyl-6-nitrovanillin

- Oprea1_200122

- SR-01000235121

- FT-0634266

- DTXSID00340079

- CS-0117358

- 2426-84-8

- EN300-24099

- SCHEMBL158285

- MFCD02629357

- Oprea1_614756

- SR-01000235121-1

- 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde

- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde #

- Benzaldehyde, 4-benzyloxy-5-methoxy-2-nitro-

- Z57349026

- AKOS000322096

- A817182

- AS-8702

- A817245

- F74775

- SY082415

- DB-046385

- STL182878

- 963-399-9

- DTXCID70291160

-

- MDL: MFCD02629357

- インチ: InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

- InChIKey: WKDLWHKMVQVRNO-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 287.07900

- どういたいしつりょう: 287.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

- PSA: 81.35000

- LogP: 3.51810

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde セキュリティ情報

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24099-1.0g |

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 95% | 1.0g |

$88.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187998-50mg |

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 98+% | 50mg |

¥702 | 2023-04-14 | |

| Enamine | EN300-24099-0.25g |

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 95% | 0.25g |

$44.0 | 2024-06-19 | |

| Enamine | EN300-24099-5.0g |

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 95% | 5.0g |

$400.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187998-5g |

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 98+% | 5g |

¥10080 | 2023-04-14 | |

| Enamine | EN300-24099-0.1g |

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 95% | 0.1g |

$30.0 | 2024-06-19 | |

| Enamine | EN300-24099-10.0g |

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 95% | 10.0g |

$790.0 | 2024-06-19 | |

| abcr | AB220239-1g |

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, 95%; . |

2426-84-8 | 95% | 1g |

€164.00 | 2025-02-21 | |

| Enamine | EN300-24099-5g |

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 95% | 5g |

$400.0 | 2023-09-15 | |

| Aaron | AR007OMN-1g |

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

2426-84-8 | 98% | 1g |

$223.00 | 2025-01-23 |

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 関連文献

-

1. Preparation of cinnolines and indoles from 2,β-dinitrostyrenesI. Baxter,G. A. Swan J. Chem. Soc. C 1968 468

2426-84-8 (4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde) 関連製品

- 20357-25-9(DMNB)

- 499-87-6(3-Deoxy-D-ribo-hexono-1,4-lactone)

- 501684-22-6(Benzoic acid,4,5-bis(2-methoxyethoxy)-2-nitro-, methyl ester)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2426-84-8)4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):235.0/703.0